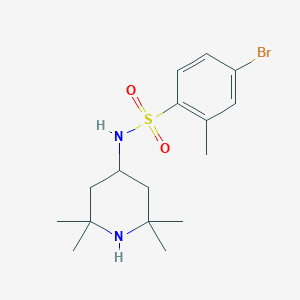
4-chloro-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly referred to as "CCPDS" and has been synthesized for scientific research purposes. This compound has been studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the inflammatory response. It has also been shown to inhibit the activity of certain proteins that are involved in the growth of cancer cells. In addition, it has been shown to inhibit the growth of bacteria by interfering with their cell wall synthesis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to inhibit the growth of cancer cells and bacteria in vitro. In addition, it has been shown to have a low toxicity profile in animal studies.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-chloro-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its potential to inhibit the growth of cancer cells and bacteria. It also has anti-inflammatory and analgesic properties, which make it a useful tool for studying the inflammatory response. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the study of 4-chloro-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide. One direction is the development of new drugs based on this compound. Another direction is the study of its potential use in the treatment of other diseases, such as viral infections. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 4-chloro-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide involves several steps. The first step is the preparation of 2,5-dimethoxybenzenesulfonyl chloride by reacting 2,5-dimethoxybenzenesulfonic acid with thionyl chloride. The second step is the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 5-chloro-2-pyridinamine to form this compound. The reaction is carried out in the presence of a base such as triethylamine. The yield of the final product is around 70%.
Scientific Research Applications
4-chloro-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. In addition, it has been studied for its potential use in the treatment of bacterial infections, as it has been shown to have antibacterial properties.
properties
Molecular Formula |
C13H12Cl2N2O4S |
|---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
4-chloro-N-(5-chloropyridin-2-yl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C13H12Cl2N2O4S/c1-20-10-6-12(11(21-2)5-9(10)15)22(18,19)17-13-4-3-8(14)7-16-13/h3-7H,1-2H3,(H,16,17) |
InChI Key |
UTTFMGZPORTSPP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225268.png)
![(4-{[(4-Methoxy-1-naphthyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B225280.png)







![Ethyl 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B225371.png)

